molecular formula C17H19ClN2O3 B5716943 N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea

N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea

Cat. No. B5716943
M. Wt: 334.8 g/mol
InChI Key: IPPPRCWORBHGAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, also known as CDU, is a chemical compound that has been extensively studied for its potential use in various scientific applications. CDU belongs to the class of ureas, which are known for their diverse biological activities.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is not fully understood. However, it is believed that N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea inhibits the activity of various enzymes, including acetylcholinesterase and topoisomerase II. Inhibition of these enzymes can lead to various biological effects, including the inhibition of cancer cell growth and the improvement of cognitive function.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to have various biochemical and physiological effects. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to inhibit the activity of acetylcholinesterase, which can lead to increased levels of acetylcholine in the brain. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been shown to inhibit the activity of topoisomerase II, which can lead to the inhibition of cancer cell growth.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is its potential use in cancer research and Alzheimer's disease treatment. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to be effective in inhibiting the growth of various cancer cell lines and improving cognitive function. However, one of the limitations of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is its potential toxicity. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to be toxic to normal cells at high concentrations, which can limit its use in lab experiments.

Future Directions

There are several future directions for N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea research. One direction is to further study the mechanism of action of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea. Understanding the mechanism of action can lead to the development of more effective N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea derivatives. Another direction is to study the potential use of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea in other diseases, such as Parkinson's disease and Huntington's disease. Finally, future research can focus on improving the selectivity and toxicity of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea, which can increase its potential use in lab experiments and clinical trials.
Conclusion:
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is a chemical compound that has been extensively studied for its potential use in various scientific applications. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to inhibit the growth of various cancer cell lines and improve cognitive function. However, N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has potential toxicity, which can limit its use in lab experiments. Future research can focus on improving the selectivity and toxicity of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea and studying its potential use in other diseases.

Synthesis Methods

N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea can be synthesized using a three-step process. The first step involves the reaction of 2-chloroaniline with 3,4-dimethoxyphenylacetic acid to form 2-(3,4-dimethoxyphenyl)ethyl-2-chlorobenzamide. The second step involves the reaction of the benzamide with potassium carbonate and dimethylformamide to form the corresponding benzyl isocyanate. The final step involves the reaction of the benzyl isocyanate with 2-chlorophenylamine to form N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea.

Scientific Research Applications

N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been studied extensively for its potential use in various scientific applications. One of the major applications of N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea is in cancer research. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has also been studied for its potential use in treating Alzheimer's disease. N-(2-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase can lead to increased levels of acetylcholine in the brain, which can improve cognitive function.

properties

IUPAC Name

1-(2-chlorophenyl)-3-[2-(3,4-dimethoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O3/c1-22-15-8-7-12(11-16(15)23-2)9-10-19-17(21)20-14-6-4-3-5-13(14)18/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPPPRCWORBHGAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2=CC=CC=C2Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenyl)-1-[2-(3,4-dimethoxyphenyl)ethyl]urea

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